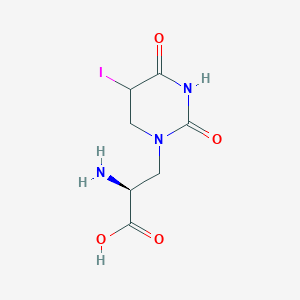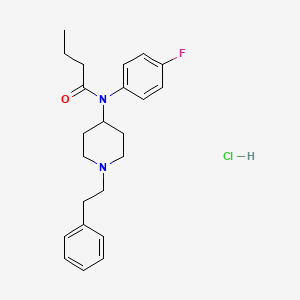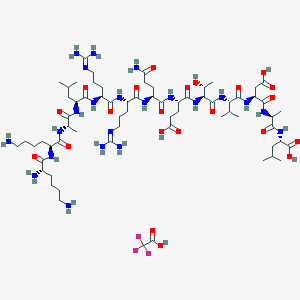
Autocamtide II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Autocamtide II is a highly selective peptide substrate for calcium/calmodulin-dependent protein kinase II. This compound is derived from the autophosphorylation site of the alpha subunit of calcium/calmodulin-dependent protein kinase II. It is widely used in scientific research due to its specificity and effectiveness in studying calcium/calmodulin-dependent protein kinase II activity.
准备方法
Synthetic Routes and Reaction Conditions
Autocamtide II is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
While industrial-scale production of this compound is not common due to its specialized use in research, the principles of solid-phase peptide synthesis can be scaled up. This involves automated peptide synthesizers and large-scale purification systems to produce the compound in larger quantities.
化学反应分析
Types of Reactions
Autocamtide II primarily undergoes phosphorylation reactions. It is a substrate for calcium/calmodulin-dependent protein kinase II, which phosphorylates the peptide at specific serine or threonine residues.
Common Reagents and Conditions
The phosphorylation of this compound is typically carried out in vitro using purified calcium/calmodulin-dependent protein kinase II, calcium ions, and calmodulin. The reaction conditions include a buffered solution at physiological pH, with the presence of adenosine triphosphate as a phosphate donor.
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be analyzed using techniques such as mass spectrometry and high-performance liquid chromatography.
科学研究应用
Autocamtide II is extensively used in scientific research to study the activity and regulation of calcium/calmodulin-dependent protein kinase II. It is used in assays to measure the kinase’s activity, investigate its role in various cellular processes, and screen for potential inhibitors. In biology and medicine, this compound is used to study the signaling pathways involving calcium/calmodulin-dependent protein kinase II, which is implicated in processes such as synaptic transmission, memory formation, and cardiac function. The compound is also used in the development of therapeutic agents targeting calcium/calmodulin-dependent protein kinase II for the treatment of diseases such as heart failure and neurodegenerative disorders.
作用机制
Autocamtide II exerts its effects by serving as a substrate for calcium/calmodulin-dependent protein kinase II. The kinase phosphorylates this compound at specific serine or threonine residues, which can then be measured to assess the kinase’s activity. The molecular targets of calcium/calmodulin-dependent protein kinase II include various proteins involved in calcium signaling, synaptic transmission, and gene expression. The pathways involved in the action of this compound include the calcium/calmodulin-dependent protein kinase II signaling pathway, which regulates numerous cellular processes through phosphorylation of target proteins.
相似化合物的比较
Similar Compounds
Autocamtide-2-related inhibitory peptide: This peptide is a potent inhibitor of calcium/calmodulin-dependent protein kinase II and is used to study the inhibition of the kinase.
Calmodulin-dependent protein kinase II inhibitory peptide: Another inhibitor of calcium/calmodulin-dependent protein kinase II, used to investigate the kinase’s role in various cellular processes.
Uniqueness
Autocamtide II is unique in its high specificity for calcium/calmodulin-dependent protein kinase II, making it an invaluable tool for studying the kinase’s activity and regulation. Its ability to be phosphorylated by the kinase allows for precise measurement of kinase activity, which is crucial for understanding the role of calcium/calmodulin-dependent protein kinase II in cellular signaling and disease.
属性
分子式 |
C67H119F3N22O22 |
|---|---|
分子量 |
1641.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H118N22O20.C2HF3O2/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4;3-2(4,5)1(6)7/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75);(H,6,7)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-;/m0./s1 |
InChI 键 |
LLNOFJJCOGGKCB-ZOUHFXOGSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


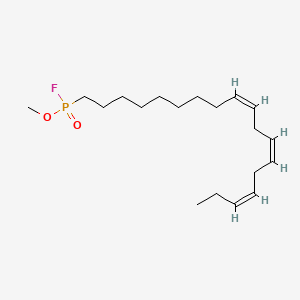
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)

![5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine](/img/structure/B12351945.png)
![4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)
![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
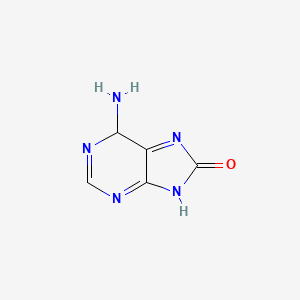
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)
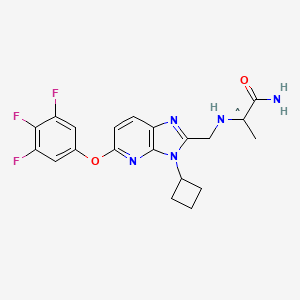
![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)

